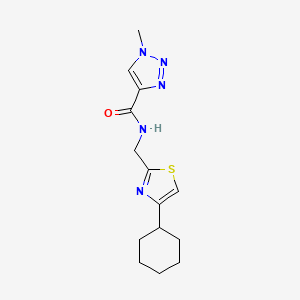

N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS/c1-19-8-11(17-18-19)14(20)15-7-13-16-12(9-21-13)10-5-3-2-4-6-10/h8-10H,2-7H2,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIXOLAYWNKCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=NC(=CS2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the formation of the thiazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by the reaction of α-haloketones with thiourea, while the triazole ring can be formed via the Huisgen 1,3-dipolar cycloaddition of azides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups that may enhance its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure and potentially alter its activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Medicinal Chemistry

N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its antimicrobial and anticancer properties. The compound's ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar triazole derivatives can inhibit the growth of lung cancer cells with IC50 values in the low micromolar range, indicating potent anticancer activity .

Synthesis of Complex Molecules

The compound serves as a building block in the synthesis of more complex molecules. Its chemical reactivity allows for various modifications, enabling the creation of derivatives with enhanced biological activities.

Synthesis Pathways:

Common synthetic routes involve:

- Cyclization reactions to form the thiazole and triazole rings.

- Substitution reactions to introduce different functional groups on the rings .

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that modifications to the triazole ring can enhance its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus .

Mechanism of Action

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The 1H-1,2,3-triazole-4-carboxamide scaffold is widely studied for its versatility in drug design. Below, we compare the target compound with five analogs (Table 1) and discuss key structural, physicochemical, and functional differences.

Structural Modifications and Substituent Effects

Analog I : (S)-1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Features a 4-chlorophenyl group and a hydroxy-propan-2-yl substituent.

Analog II : 1-(4-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

- Contains a phenyloxazole substituent, introducing additional aromaticity and steric bulk.

- The oxazole’s electron-withdrawing nature may reduce basicity compared to thiazole derivatives .

Analog III : (5-methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl)morpholino)methanone

- Incorporates a trifluoromethylquinoline group, significantly increasing lipophilicity and metabolic resistance.

- The morpholino methanone group adds conformational flexibility and hydrogen-bond acceptors .

Analog IV : 1-(3-amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide

- Substituted with an amino-hydroxybutynylphenyl group, enabling covalent binding or metal coordination.

- The butyl chain enhances membrane permeability but may reduce solubility .

Analog V : 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Physicochemical and Functional Differences

Target Compound :

- Methyl-triazole core : Improves metabolic stability compared to unsubstituted triazoles.

- Absence of polar groups : May limit solubility, necessitating formulation adjustments.

Key Contrasts :

- Solubility : Analogs I and V, with hydroxyl groups, exhibit higher solubility than the target compound .

- Aromaticity : The target’s thiazole ring offers moderate electron density, whereas analogs II (oxazole) and V (benzoxazole) have stronger electron-withdrawing effects .

- Metabolic Stability : The cyclohexyl group in the target may slow oxidative metabolism compared to aryl-substituted analogs (e.g., I, II, V) .

Table 1: Structural and Physicochemical Comparison

| Compound | Key Substituents | Molecular Weight | Predicted Density (g/cm³) | Predicted pKa |

|---|---|---|---|---|

| Target Compound | 4-cyclohexylthiazole, methyl | ~347.45 | ~1.45 | ~13.2 |

| Analog I | 4-chlorophenyl, hydroxypropan-2-yl | 413.87 | N/A | N/A |

| Analog II | 4-chlorophenyl, phenyloxazolyl | 435.88 | N/A | N/A |

| Analog V | Benzoxazole, 2-hydroxyethyl | 397.82 | 1.51 | 12.77 |

Biological Activity

N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

The synthesis typically involves the condensation of 4-cyclohexylthiazole with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The triazole ring is known for its diverse biological properties, making it a valuable scaffold in medicinal chemistry.

Anticancer Properties

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown selective cytotoxic activity at nanomolar concentrations against human leukemic T-cells. Specifically, derivatives have been reported with GI50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | GI50 (μM) | Activity |

|---|---|---|

| Jurkat (leukemia) | 0.65 | High cytotoxicity |

| CAKI-1 (kidney) | 0.15 | Significant inhibition |

| LOX IMVI (melanoma) | 0.20 | Significant inhibition |

The mechanisms underlying the anticancer activity of this compound involve:

- Induction of Apoptosis : Morphological changes indicative of apoptosis such as chromatin condensation and membrane blebbing have been observed in treated cells .

- DNA Damage : The compound induces DNA fragmentation and reduces mitochondrial membrane potential in Jurkat T-cells without direct DNA intercalation .

In Silico Studies

In silico analyses using tools like SwissTargetPrediction have indicated potential targets for the compound within cancer pathways. These predictive models suggest that the compound may interact with multiple biological targets, enhancing its therapeutic potential.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Leukemia Treatment : A study evaluated the effects of various triazole derivatives on leukemia cell lines and found that specific modifications to the triazole structure significantly increased potency against resistant cell lines .

- Combination Therapies : Research has explored the potential for combining this compound with other agents to enhance efficacy and reduce resistance in cancer treatment protocols.

Q & A

Q. What are the standard synthetic methodologies for N-((4-cyclohexylthiazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Cyclization : Sodium azide is used to form the triazole ring via Huisgen cycloaddition, as seen in analogous triazole-carboxamide derivatives .

- Condensation : The cyclohexylthiazole moiety is introduced via nucleophilic substitution or coupling reactions. For example, Lawesson’s reagent can facilitate thioamide formation in related compounds .

- Solvent Optimization : Ethanol or acetonitrile is employed for intermediate reactions, balancing solubility and reaction efficiency .

- Purification : Column chromatography (e.g., using ethyl acetate/hexane) isolates the final product, with purity confirmed by TLC and melting point analysis .

Q. Which analytical techniques are critical for structural characterization?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments (e.g., cyclohexyl CH₂ groups at δ 1.2–2.1 ppm and triazole carboxamide C=O at ~165 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (amide C=O) and 3100 cm⁻¹ (triazole C-H) confirm functional groups .

- Elemental Analysis : Matches experimental and theoretical C/H/N/O percentages to validate purity .

Q. How is preliminary biological activity screening conducted?

Common assays include:

- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Enzyme Inhibition : Acetylcholinesterase or tyrosine phosphatase assays using spectrophotometric methods to measure IC₅₀ values .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess biocompatibility .

Advanced Research Questions

Q. How can synthetic routes be optimized for enhanced yield and scalability?

Advanced strategies include:

- Catalyst Screening : HgO in glacial acetic acid improves cyclization efficiency (42–62% yields in triazolo-thiadiazole analogs) .

- Microwave-Assisted Synthesis : Reduces reaction time for cycloaddition steps (e.g., from 24 hours to 30 minutes in similar triazole systems) .

- Flow Chemistry : Enables continuous production of intermediates, minimizing side reactions .

Q. What computational approaches predict binding affinity and pharmacokinetics?

Methodologies involve:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., acetylcholinesterase active site) .

- DFT Calculations : Gaussian software optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- ADMET Prediction : SwissADME or pkCSM estimates solubility (LogP), bioavailability, and toxicity risks .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

SAR studies focus on:

- Substituent Variation : Modifying the cyclohexyl or triazole-methyl groups to evaluate changes in bioactivity (e.g., replacing cyclohexyl with phenyl reduces antimicrobial potency) .

- Bioisosteric Replacement : Swapping the thiazole ring with oxazole or imidazole to assess impact on target binding .

- Pharmacophore Mapping : MOE or Discovery Studio identifies critical interaction sites (e.g., hydrogen bonds with Thr83 in acetylcholinesterase) .

Q. How do researchers resolve contradictions between in vitro and in vivo data?

Strategies include:

- Solubility Enhancement : Co-solvents (e.g., DMSO:PBS mixtures) or liposomal encapsulation improve bioavailability for in vivo testing .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies .

- Dose-Response Refinement : Adjusting administration routes (e.g., intraperitoneal vs. oral) to align efficacy thresholds .

Methodological Challenges and Solutions

Q. What advanced analytical methods address purity challenges in polar intermediates?

- HPLC-MS : Hyphenated systems (e.g., C18 columns with ESI-MS) detect trace impurities (<0.1%) in hydrophilic intermediates .

- Ion Chromatography : Resolves charged byproducts (e.g., unreacted azide salts) .

Q. How are stability issues in aqueous solutions mitigated during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.